2-Isopropyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-nitroaniline is an aromatic amine with the chemical formula C9H12N2O2. This compound is characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-nitroaniline typically involves nitration and reduction reactions. One common method is the nitration of 2-isopropylaniline, followed by the reduction of the nitro group to form the desired compound. The nitration process involves the use of concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-isopropyl-3-aminoaniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Isopropyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The isopropyl group can influence the compound’s hydrophobicity and binding affinity to target sites .
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the isopropyl group.
3-Nitroaniline: Similar structure but lacks the isopropyl group.
4-Nitroaniline: Similar structure but lacks the isopropyl group and has the nitro group in a different position.
Uniqueness: 2-Isopropyl-3-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-nitro-2-propan-2-ylaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9-7(10)4-3-5-8(9)11(12)13/h3-6H,10H2,1-2H3 |
InChI Key |
HBQVGGDUAHXKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.